

# Preclinical Pharmacology of BMS-986202: A Selective Allosteric Tyk2 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-986202

Cat. No.: B8144625

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This technical guide provides a comprehensive overview of the preclinical pharmacology of **BMS-986202**, a potent and selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). By binding to the regulatory pseudokinase (JH2) domain, **BMS-986202** effectively modulates inflammatory signaling pathways implicated in a range of autoimmune diseases.<sup>[1]</sup> This document details the mechanism of action, in vitro and in vivo pharmacological data, and key experimental methodologies.

## Mechanism of Action

**BMS-986202** is a second-generation Tyk2 inhibitor that shares its mechanism of action with deucravacitinib.<sup>[1]</sup> It selectively binds to the JH2 pseudokinase domain of Tyk2, inducing a conformational change that allosterically inhibits the catalytic activity of the adjacent JH1 kinase domain.<sup>[1]</sup> This targeted approach provides remarkable selectivity for Tyk2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), minimizing off-target effects.<sup>[2]</sup>

The inhibition of Tyk2 by **BMS-986202** disrupts the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN- $\alpha/\beta$ ).<sup>[1]</sup> These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.

## In Vitro Pharmacology

The in vitro activity of **BMS-986202** has been characterized through various binding and cell-based assays, demonstrating its high potency and selectivity for Tyk2.

**Table 1: In Vitro Activity of BMS-986202**

Parameter	Target/Assay	Value	Reference
Binding Affinity			
IC50	Tyk2 JH2	0.19 nM	
Ki	Tyk2 JH2	0.02 nM	
Cellular Activity			
IC50	IFN $\alpha$ -stimulated STAT5 phosphorylation (human whole blood)	58 nM	
IC50	IFN $\alpha$ -stimulated STAT5 phosphorylation (mouse whole blood)	481 nM	
IC50	IFN $\alpha$ signaling (Kit225 T cells)	10 nM	
IC50	IL-23 signaling (Kit225 T cells)	12 nM	
Cytochrome P450 Inhibition			
IC50	CYP2C19	14 $\mu$ M	

## In Vivo Pharmacology

The efficacy of **BMS-986202** has been evaluated in several murine models of autoimmune and inflammatory diseases, demonstrating its potential as an oral therapeutic agent.

## IL-23-Driven Acanthosis (Psoriasis Model)

In a mouse model where psoriasis-like skin inflammation (acanthosis) is induced by intradermal injections of IL-23, **BMS-986202** demonstrated a dose-dependent inhibition of ear swelling.

Dose (mg/kg, p.o., daily)	Treatment Duration	Endpoint	Result	Reference
3, 10, 30	9 days	Ear Swelling	Dose-responsive inhibition	
30	9 days	Ear Swelling	Equivalent efficacy to ustekinumab (positive control)	

## Anti-CD40-Induced Colitis (Inflammatory Bowel Disease Model)

In a severe combined immunodeficient (SCID) mouse model of colitis induced by an anti-CD40 antibody, oral administration of **BMS-986202** led to a dose-dependent reduction in disease severity.

Dose (mg/kg, p.o.)	Treatment Duration	Endpoint	Result	Reference
25, 60	6 days	Histopathology	Dose-dependent inhibition of colitis	
25, 60	6 days	Histopathology	Equivalent efficacy to anti-p40 antibody (positive control)	

## IL-12/IL-18-Induced IFN $\gamma$ Production

**BMS-986202** effectively suppressed the production of IFN $\gamma$  induced by the combination of IL-12 and IL-18 in mice, a key pathway in inflammatory responses.

Dose (mg/kg, p.o.)	Endpoint	Result	Reference
2	IFN $\gamma$ Production	46% inhibition	
10	IFN $\gamma$ Production	80% inhibition	

## Pharmacokinetics

Pharmacokinetic studies in preclinical species have shown that **BMS-986202** possesses favorable oral bioavailability.

**Table 5: Pharmacokinetic Parameters of BMS-986202**

Species	Oral Bioavailability	Serum Protein Binding	Liver Microsomal Half-life	Reference
Mouse	Up to 62-100%	89.3% - 96.0%	>120 min	
Rat	Up to 62-100%	89.3% - 96.0%	>120 min	
Dog	Up to 62-100%	89.3% - 96.0%	89 min	
Monkey	Up to 62-100%	89.3% - 96.0%	>120 min	
Human	-	89.3% - 96.0%	>120 min	

## Experimental Protocols

### IL-23-Induced Acanthosis Mouse Model

Objective: To evaluate the in vivo efficacy of **BMS-986202** in a model of psoriasis-like skin inflammation.

Animals: C57BL/6 female mice (9-11 weeks old).

Procedure:

- Mice are anesthetized.

- 20 µL of PBS containing 500 ng of recombinant murine IL-23 is injected intradermally into the ear every other day for the duration of the study (e.g., 9 days).
- **BMS-986202** is administered orally at doses of 3, 10, and 30 mg/kg daily.
- Ear thickness is measured daily using a caliper to assess inflammation.
- At the end of the study, ear tissue can be collected for histological analysis (e.g., H&E staining to assess acanthosis, parakeratosis, and inflammatory infiltrates) and gene expression analysis (e.g., qPCR for inflammatory markers).

## Anti-CD40-Induced Colitis Mouse Model

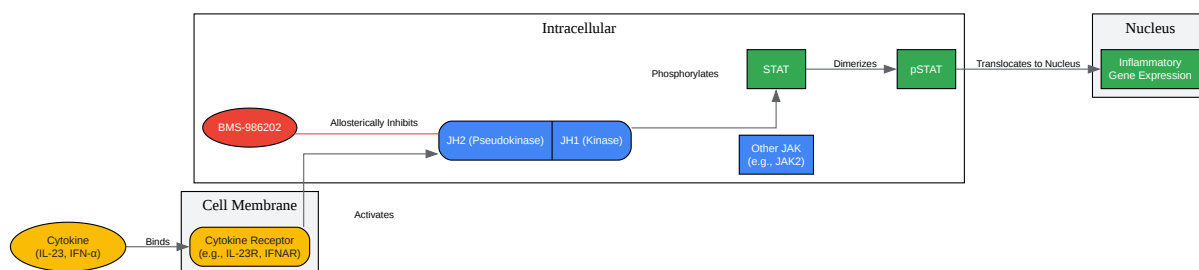
Objective: To assess the efficacy of **BMS-986202** in a model of innate immunity-driven colitis.

Animals: Severe Combined Immunodeficient (SCID) or Rag2<sup>-/-</sup> mice.

Procedure:

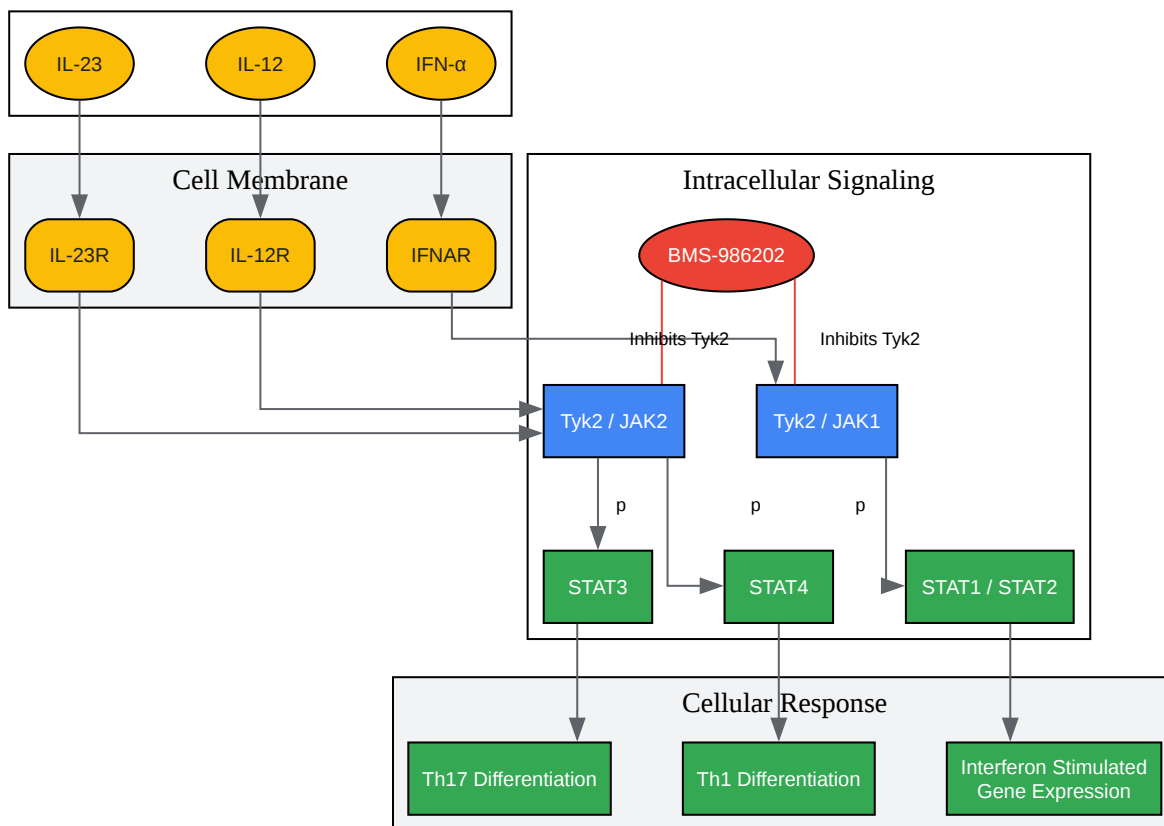
- Colitis is induced by a single intraperitoneal (i.p.) injection of an agonistic anti-CD40 antibody (e.g., 100 µg).
- **BMS-986202** is administered orally at specified doses (e.g., 25 and 60 mg/kg) for a defined period (e.g., 6 days).
- Clinical signs of colitis, such as body weight loss and stool consistency (Disease Activity Index - DAI), are monitored daily.
- At the termination of the experiment, colons are excised, and their weight and length are measured.
- Colon tissue is processed for histopathological evaluation to score the degree of inflammation, crypt damage, and cellular infiltration.

## Visualizations



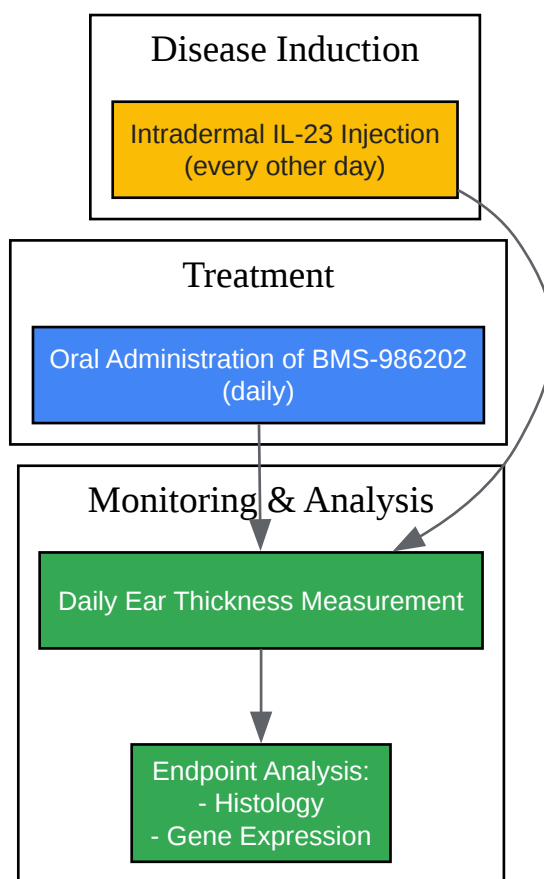
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Caption: Mechanism of action of **BMS-986202**.



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Caption: Inhibition of Tyk2-mediated signaling pathways by **BMS-986202**.



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Caption: Experimental workflow for the IL-23-induced acanthosis model.

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## References

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- To cite this document: BenchChem. [Preclinical Pharmacology of BMS-986202: A Selective Allosteric Tyk2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



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